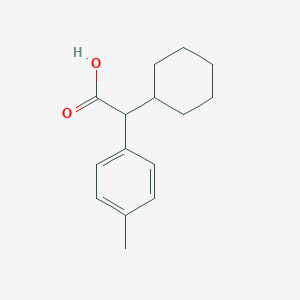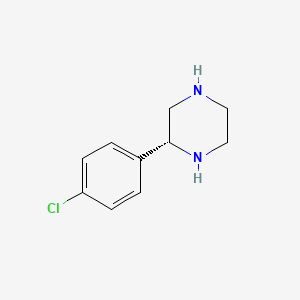
1-(3-Bromophenyl)-2-hydroxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-hydroxyethan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyethanone group
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target mitogen-activated protein kinase 10 .
Biochemical Pathways
Based on the target of the similar compound mentioned above, it can be inferred that it might influence pathways related to mitogen-activated protein kinase 10 .
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Biochemische Analyse
Biochemical Properties
1-(3-Bromophenyl)-2-hydroxyethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. Furthermore, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in alterations in cellular processes, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity . The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability at specific cellular sites, affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the bromination of phenylacetone followed by hydrolysis. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(3-Bromophenyl)-2-oxoethan-1-one.
Reduction: 1-(3-Bromophenyl)-2-hydroxyethanol.
Substitution: 1-(3-Methoxyphenyl)-2-hydroxyethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2-hydroxyethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)-2-hydroxyethan-1-one can be compared with similar compounds such as:
1-(4-Bromophenyl)-2-hydroxyethan-1-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-2-hydroxyethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-oxoethan-1-one: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWPGWSYMLTIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)



![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)

![4-[5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)
![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)

![2-(4-Chlorophenoxy)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2603584.png)
![3-Tert-butyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2603585.png)
